molecular formula C9H14N2O5S B6773684 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide

Cat. No.: B6773684
M. Wt: 262.29 g/mol
InChI Key: NLMMLVXHUFKVHM-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, an oxetane ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5S/c12-8-1-2-9(13)11(8)4-3-10-17(14,15)7-5-16-6-7/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMMLVXHUFKVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCNS(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl. This intermediate is then reacted with ethylene oxide to introduce the oxetane ring. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antinociceptive effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in pain perception and seizure activity, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2,5-Dioxopyrrolidin-1-yl acrylate

Uniqueness

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide stands out due to its unique combination of a pyrrolidinone ring, an oxetane ring, and a sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

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